1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one
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Overview
Description
1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one is a chemical compound with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol . It is a benzotriazole derivative, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 1H-benzotriazole with propionyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and the product is typically purified using industrial-scale techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzotriazole moiety can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols . Substitution reactions can lead to a variety of benzotriazole derivatives with different functional groups .
Scientific Research Applications
1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . These interactions can modulate the activity of target proteins and influence cellular processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one can be compared with other benzotriazole derivatives, such as:
1-(1H-1,2,3-Benzotriazol-1-yl)acetone: Similar in structure but with a different alkyl chain length.
1-(1H-1,2,3-Benzotriazol-1-yl)ethanol: Contains a hydroxyl group instead of a ketone.
1-(1H-1,2,3-Benzotriazol-1-yl)methane: A simpler derivative with a single carbon atom in the alkyl chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct physicochemical properties and reactivity compared to other benzotriazole derivatives .
Properties
IUPAC Name |
1-(benzotriazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-2-9(13)12-8-6-4-3-5-7(8)10-11-12/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKSHPLWNCZDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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